molecular formula C10H10N2O3 B2992564 5-Nitro-2-propyl-1,3-benzoxazole CAS No. 861211-72-5

5-Nitro-2-propyl-1,3-benzoxazole

Cat. No.: B2992564
CAS No.: 861211-72-5
M. Wt: 206.201
InChI Key: KIBRCFXHMQVFLA-UHFFFAOYSA-N
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Description

5-Nitro-2-propyl-1,3-benzoxazole: is a heterocyclic aromatic compound with the molecular formula C10H10N2O3 . It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzene ring fused to an oxazole ring, with a nitro group at the 5-position and a propyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-propyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents include 2-aminophenol , nitrobenzaldehyde , and propylamine . The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts or ionic liquid catalysts to enhance the reaction efficiency and yield. Techniques such as microwave-assisted synthesis and solvent-free conditions are also employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Nitrobenzoxazole
  • 2-Propylbenzoxazole
  • 5-Nitro-2-methylbenzoxazole

Comparison: 5-Nitro-2-propyl-1,3-benzoxazole is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical reactivity and biological activity . Compared to 5-nitrobenzoxazole, the propyl group enhances lipophilicity and membrane permeability . Compared to 2-propylbenzoxazole, the nitro group provides additional electron-withdrawing effects, influencing the compound’s reactivity and biological interactions .

Properties

IUPAC Name

5-nitro-2-propyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-6-7(12(13)14)4-5-9(8)15-10/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBRCFXHMQVFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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